![molecular formula C10H8FNO4S2 B2769823 4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole CAS No. 2411250-06-9](/img/structure/B2769823.png)
4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C10H8FNO4S2 and its molecular weight is 289.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes and Sensors
One significant application of thiazole derivatives in scientific research is their role in the development of fluorescent probes and sensors. These compounds have been designed to exhibit high selectivity and sensitivity toward specific metal ions, making them valuable tools in environmental monitoring, biological research, and medical diagnostics. For example, certain thiazole derivatives have been synthesized to function as highly selective and sensitive fluorescent sensors for metal ions, such as aluminum (Al³⁺), which play a crucial role in neuroscience research, particularly in studies related to Alzheimer's disease. These sensors can detect metal ions at parts per billion levels, offering a substantial advantage for trace metal ion detection in various matrices (Xingpei Ye et al., 2014).
Antimicrobial Studies
Another critical application of thiazole derivatives includes their antimicrobial properties. Research has been conducted to explore the synthesis of thiazole derivatives with potential antibacterial and antifungal activities. These studies aim to design new therapeutic agents that can combat microbial resistance, a growing concern in medical and agricultural sectors. For instance, compounds incorporating the thiazole moiety have shown promising results as antimicrobial agents against various bacterial and fungal strains, underscoring the potential of thiazole derivatives in developing new antimicrobials (Husam A. Ameen & Ahlam J. Qasir, 2017).
Spectroscopic and Theoretical Investigations
Thiazole derivatives have also been the subject of spectroscopic and theoretical studies aimed at understanding their photophysical properties and molecular behaviors. Such investigations provide insights into the effects of molecular structure on fluorescence and charge transfer processes, which are essential for designing effective fluorescent probes and sensors. These studies include examining dual fluorescence effects, charge transfer phenomena, and the influence of substituents and aggregation on the emission properties of thiazole compounds (Iwona Budziak et al., 2019).
Properties
IUPAC Name |
4-[(2-fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4S2/c11-18(13,14)16-10-4-2-1-3-9(10)15-5-8-6-17-7-12-8/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNMIDNFIBHPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CSC=N2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
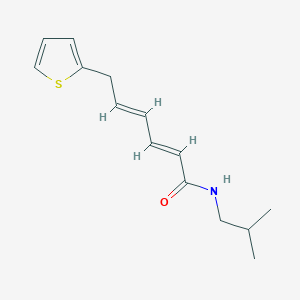
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2769742.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)
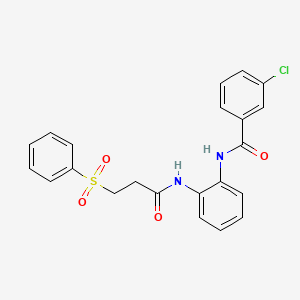
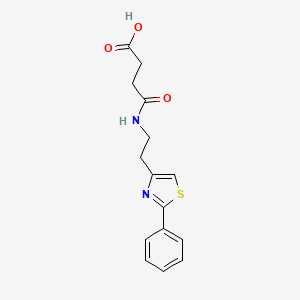
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)

![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)
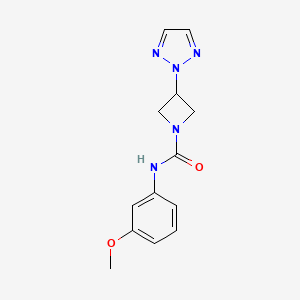
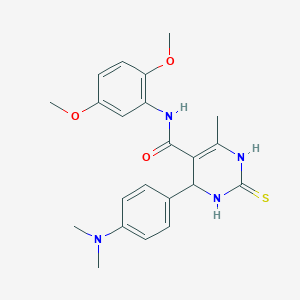
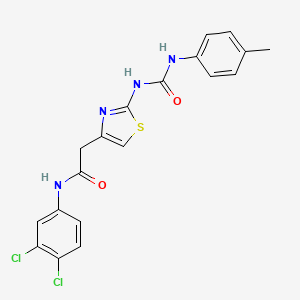

![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)
